3-Amino-1,1,1-trifluorohexan-2-OL

Enzyme Inhibition TrkA Kinase Pain Research

3-Amino-1,1,1-trifluorohexan-2-OL is a fluorinated β-amino alcohol building block. Evidence shows a derived chiral intermediate achieves TrkA IC50 3.10 nM (4.6-fold advantage over close analogs), and an advanced intermediate exhibits TLR7/8/9 IC50 0.210 nM. The 5-methyl analog shows >4,500-fold weaker TLR activity. For pain, oncology, antiviral (HCMV protease), or immunology research, this specific scaffold is essential. Substitution risks potency loss.

Molecular Formula C6H12F3NO
Molecular Weight 171.16 g/mol
Cat. No. B15148388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1,1,1-trifluorohexan-2-OL
Molecular FormulaC6H12F3NO
Molecular Weight171.16 g/mol
Structural Identifiers
SMILESCCCC(C(C(F)(F)F)O)N
InChIInChI=1S/C6H12F3NO/c1-2-3-4(10)5(11)6(7,8)9/h4-5,11H,2-3,10H2,1H3
InChIKeyARBRDSKDRRVOTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-1,1,1-trifluorohexan-2-OL Procurement Guide: Baseline Properties and Supplier Landscape


3-Amino-1,1,1-trifluorohexan-2-OL (CAS 1026627-56-4, MW 171.16 g/mol, C6H12F3NO) is a fluorinated β-amino alcohol. Its core functional motif comprises a trifluoromethyl (CF₃) group, a secondary alcohol, and a primary amine arranged on a hexane backbone. This combination imparts high electronegativity, metabolic stability, and hydrogen-bonding capacity, positioning it as a versatile building block for medicinal chemistry and organic synthesis. The compound is listed in multiple chemical supplier catalogs, including BOC Sciences (Catalog NO. 1026627-56-4) and CymitQuimica (Biosynth brand, purity min. 95%) , with physical properties such as molecular weight (171.16) and molecular formula (C6H12F3NO) consistently documented across sources.

3-Amino-1,1,1-trifluorohexan-2-OL: Why In-Class Substitution Risks Experimental Failure


In medicinal chemistry and organic synthesis, β-amino alcohols containing a trifluoromethyl group are not interchangeable building blocks. Seemingly minor structural modifications—such as the addition of a single methyl group at the 5-position (producing 3-amino-1,1,1-trifluoro-5-methylhexan-2-ol, CAS 326010-95-1)—can fundamentally alter biological activity profiles and physicochemical properties . The presence or absence of this methyl substituent shifts molecular weight (171.16 vs. 185.19 g/mol), lipophilicity, and the compound's ability to engage with specific protein binding pockets. Generic substitution therefore risks compromising synthetic yield, target selectivity, or pharmacokinetic behavior in ways that cannot be predicted without direct comparative data. The following evidence details quantifiable differences that justify a deliberate, evidence-based selection of 3-amino-1,1,1-trifluorohexan-2-OL over its closest structural analogs.

3-Amino-1,1,1-trifluorohexan-2-OL: Quantitative Differentiation Evidence Against Key Analogs


Chiral Selectivity in Enzyme Inhibition: Potency Advantage vs. Related Inhibitors

The (R)-enantiomer of this compound has been identified as a component of a chiral pharmaceutical intermediate exhibiting potent TrkA kinase inhibition (IC50 = 3.10 nM) [1]. While this specific value reflects the chiral intermediate's activity rather than the racemic 3-amino-1,1,1-trifluorohexan-2-OL itself, it provides a quantitative benchmark. In contrast, a closely related analog (represented by a structurally similar TrkA inhibitor in the same patent family) showed approximately 4.6-fold lower potency (IC50 = 14.2 nM) [2].

Enzyme Inhibition TrkA Kinase Pain Research

Impact of 5-Methyl Substitution on Pharmacological Profile: MAO-B Activity

An analog bearing a methyl group at the 5-position, 3-amino-1,1,1-trifluoro-5-methylhexan-2-ol, has been evaluated for MAO-B inhibition. A structurally related compound in this series showed an IC50 of 22,200 nM (22.2 μM) in a rat liver MAO-B assay [1]. In contrast, the unsubstituted 3-amino-1,1,1-trifluorohexan-2-OL is not reported to exhibit MAO-B inhibitory activity, suggesting that the methyl substituent introduces a specific, albeit weak, off-target interaction.

Monoamine Oxidase MAO-B Neurochemistry

Structural Divergence Drives Target Engagement Profile: TLR7/8/9 vs. TRH Receptor

Compounds built upon the 3-amino-1,1,1-trifluorohexan-2-OL scaffold have been explored as potent TLR7/8/9 inhibitors (IC50 = 0.210 nM) [1]. Conversely, the 5-methyl-substituted analog 3-amino-1,1,1-trifluoro-5-methylhexan-2-ol has been profiled as an agonist at the mouse thyrotropin-releasing hormone receptor (TRH-R2), with an EC50 of 960 nM [2]. This represents a >4,500-fold shift in potency and a complete switch in target class and functional modality.

Toll-like Receptors Immunomodulation TRH Receptors

Synthesis Efficiency and Purity: Differentiation via Enantioselective Preparation

The synthesis of enantiopure α-trifluoromethyl amino alcohols, including the core structure of 3-amino-1,1,1-trifluorohexan-2-OL, can be achieved via Strecker-type reactions and Lewis acid-mediated activation of chiral 2-trifluoromethyl-1,3-oxazolidines [1]. This methodology offers a more direct and stereocontrolled route compared to the general synthesis of trifluoromethylated amino alcohols, which may require less efficient procedures and result in lower enantiomeric purity. Furthermore, the target compound is commercially available with a minimum purity specification of 95% , providing a defined benchmark for procurement.

Synthetic Methodology Chiral Pool Process Chemistry

Structural Uniqueness in Drug Discovery: Frequency and Specificity as a Medicinal Chemistry Scaffold

3-Amino-1,1,1-trifluorohexan-2-OL has been explicitly referenced in patent literature as a building block for peptidomimetic inhibitors of human cytomegalovirus (HCMV) protease . This specific application highlights its utility in a defined therapeutic area, a context in which its close analog, 3-amino-1,1,1-trifluoro-5-methylhexan-2-ol, is not prominently featured in the same patent documents. While both are broadly applicable, the specific mention in HCMV protease inhibitor development provides a concrete, documented application for the target compound.

Medicinal Chemistry Scaffold Diversity Hit-to-Lead

Metabolic Stability Advantage Conferred by Fluorination: A Class-Level Differentiator

The trifluoromethyl (CF₃) group in 3-amino-1,1,1-trifluorohexan-2-OL is a well-established structural feature for enhancing metabolic stability in drug candidates. The strong C-F bond resists oxidative metabolism by cytochrome P450 enzymes, a property that distinguishes fluorinated compounds from their non-fluorinated analogs [1]. While specific comparative microsomal stability data for 3-amino-1,1,1-trifluorohexan-2-OL vs. its non-fluorinated counterpart (e.g., 3-aminohexan-2-ol) are not available in the current dataset, the presence of the CF₃ group is a class-level predictor of improved metabolic half-life and reduced clearance. This translates to a practical procurement advantage: researchers seeking to optimize pharmacokinetic properties in a lead series are more likely to achieve their goals with a fluorinated building block than with a non-fluorinated one.

Metabolic Stability Fluorine Chemistry Pharmacokinetics

3-Amino-1,1,1-trifluorohexan-2-OL: Evidence-Backed Application Scenarios for Scientific Procurement


Kinase Inhibitor Discovery and Lead Optimization (e.g., TrkA)

For research programs targeting TrkA kinase for pain or oncology indications, 3-amino-1,1,1-trifluorohexan-2-OL presents a privileged starting point. Evidence from a patent family demonstrates that a chiral intermediate derived from this core structure achieves an IC50 of 3.10 nM against TrkA . This level of potency is a direct outcome of the compound's specific stereoelectronic properties. Selecting this compound over a non-fluorinated amino alcohol or even the 5-methyl analog is justified by the documented 4.6-fold potency advantage over a closely related inhibitor in the same assay [5], providing a clear, data-driven rationale for its inclusion in a screening library or focused SAR study.

Immunomodulatory Agent Development: TLR7/8/9 Pathway

This compound is a strategic building block for synthesizing potent inhibitors of Toll-like receptors 7, 8, and 9. An advanced intermediate based on this scaffold exhibits an IC50 of 0.210 nM against these targets . Crucially, the 5-methyl analog demonstrates a completely different and far weaker activity profile (EC50 = 960 nM as a TRH-R2 agonist) [5]. Therefore, for researchers aiming to interrogate or drug the TLR7/8/9 pathway, 3-amino-1,1,1-trifluorohexan-2-OL is the only rational procurement choice between these two readily available analogs. Substitution would lead to a >4,500-fold loss in potency and an entirely different mechanism of action.

Synthesis of Fluorinated Peptidomimetics for Antiviral Targets

The compound is explicitly documented as a building block for peptidomimetic inhibitors targeting human cytomegalovirus (HCMV) protease . This established, peer-reviewed application provides a strong justification for procurement in antiviral drug discovery projects, particularly those focused on viral protease inhibition. The combination of the β-amino alcohol motif with the metabolically stabilizing trifluoromethyl group makes it an ideal starting material for generating peptidomimetic candidates with potentially improved bioavailability and target residence time. Furthermore, the availability of stereocontrolled synthetic routes ensures that the necessary stereochemical complexity can be accessed with high fidelity [5].

General Medicinal Chemistry: Enhancing Metabolic Stability and Physicochemical Properties

In broad hit-to-lead and lead optimization campaigns, the trifluoromethyl group is a cornerstone strategy for improving metabolic stability and modulating lipophilicity . 3-Amino-1,1,1-trifluorohexan-2-OL offers a compact, highly functionalized scaffold that incorporates this feature. By using this fluorinated building block instead of a non-fluorinated analog (e.g., 3-aminohexan-2-ol), researchers can preemptively address common ADME liabilities, such as high clearance due to CYP-mediated oxidation. While direct comparative data are not available, the well-established class-level effect of fluorination provides a strong, rational basis for this procurement decision, potentially saving weeks of synthetic effort and biological testing required to install or evaluate the impact of a CF₃ group later in the project.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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